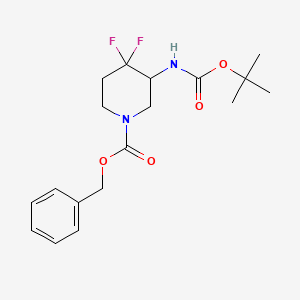

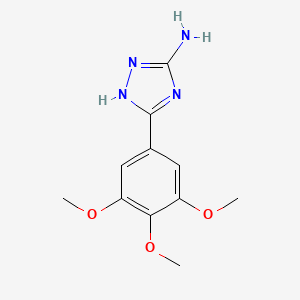

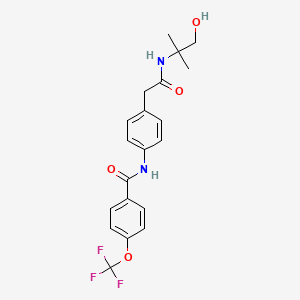

![molecular formula C18H22N2O3S B2897168 N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide CAS No. 2097914-61-7](/img/structure/B2897168.png)

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide, also known as THP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. THP is a synthetic compound that is structurally similar to opioids, but it does not produce the same addictive effects.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Metal Complex Synthesis

- A study focused on the synthesis and characterization of a new Schiff base containing sulfur, nitrogen, and oxygen atoms derived from ethanebis(thioamide) and its metal complexes with copper(II), cobalt(II), and rhodium(III). The compounds were characterized using various techniques, indicating that the copper and cobalt complexes likely adopt octahedral geometry, while the rhodium complex is also octahedral. These findings highlight the potential for creating complex structures with specific geometric configurations, which can be essential in catalysis and material science (Shamkhy, Al-Karkhi, & Al-Mulla, 2013).

Anticancer Activity

- Research into hydroxyl-containing benzo[b]thiophene analogs suggests these compounds possess selective antiproliferative activity against cancer cells. The study indicates that the hydroxyl group's presence is crucial for anticancer activity, highlighting the importance of functional groups in designing therapeutic agents (Haridevamuthu et al., 2023).

Asymmetric Catalysis

- The asymmetric hydrogenation of alpha-hydroxy aromatic ketones, catalyzed by a specific complex, affords high enantioselectivity, showcasing the compound's utility in producing chiral molecules, which are vital in pharmaceutical synthesis (Ohkuma et al., 2007).

Fluorescent Dye Synthesis

- A study on the synthesis of derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, which exhibit large Stokes shifts and pronounced green fluorescence, reveals potential applications in creating fluorescent dyes for imaging and analytical purposes (Rihn et al., 2012).

DNA Interaction Studies

- Novel Schiff base ligands derived from 2,6-diaminopyridine and their metal complexes were synthesized and characterized. Their DNA binding properties were investigated, showing that these compounds have potential applications in drug design and molecular biology (Kurt et al., 2020).

Wirkmechanismus

Target of Action

Similar compounds such as chalcones have shown promising antidiabetic activity through the modulation of various molecular targets .

Biochemical Pathways

Related compounds have been found to modulate cation channels involved in various cellular and sensory signaling pathways .

Pharmacokinetics

Similar compounds such as chalcones have shown good pharmacokinetic properties as assessed by admet .

Result of Action

Based on its structural similarity to other compounds, it may have potential therapeutic effects, such as antidiabetic activity .

Eigenschaften

IUPAC Name |

N'-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N-(2-phenylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-18(23,11-15-8-10-24-12-15)13-20-17(22)16(21)19-9-7-14-5-3-2-4-6-14/h2-6,8,10,12,23H,7,9,11,13H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHONZWMJHIWNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)C(=O)NCCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-(2-phenylethyl)ethanediamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

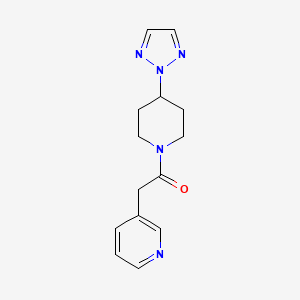

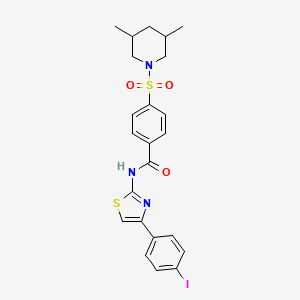

![4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2897093.png)

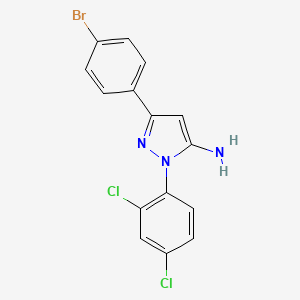

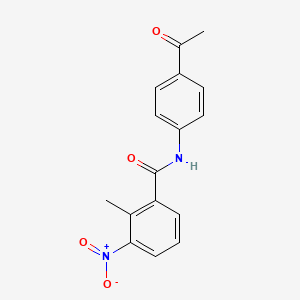

![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2897095.png)

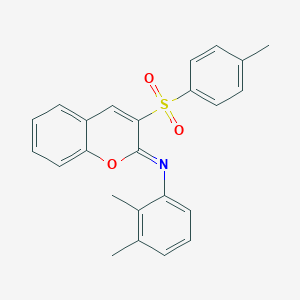

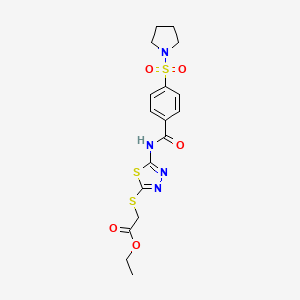

![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)

![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897107.png)